2-(1-Methylpropyl)thiazole

Flavor chemistry Sensory science Thiazole SAR

2-(1-Methylpropyl)thiazole, also designated 2-sec-butylthiazole (CAS 18277-27-5, FEMA 3372, JECFA 1033, FL 15.022), is a C7 alkyl-substituted thiazole with a sec-butyl side chain. It is an approved synthetic flavoring agent listed in the FDA Substances Added to Food inventory and recognized as GRAS by FEMA.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 18277-27-5
Cat. No. B099564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylpropyl)thiazole
CAS18277-27-5
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCCC(C)C1=NC=CS1
InChIInChI=1S/C7H11NS/c1-3-6(2)7-8-4-5-9-7/h4-6H,3H2,1-2H3
InChIKeyMHJSWOZJMPIGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble water;  Soluble in fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methylpropyl)thiazole (CAS 18277-27-5): Procurement-Grade Baseline for a Multi-Faceted C7 Alkylthiazole Flavorant


2-(1-Methylpropyl)thiazole, also designated 2-sec-butylthiazole (CAS 18277-27-5, FEMA 3372, JECFA 1033, FL 15.022), is a C7 alkyl-substituted thiazole with a sec-butyl side chain. It is an approved synthetic flavoring agent listed in the FDA Substances Added to Food inventory and recognized as GRAS by FEMA [1]. The compound is a colourless liquid with a density of 1.001 g/mL at 25 °C, refractive index n20/D 1.499, and boiling point of approximately 173–175 °C . Its organoleptic profile is notably broad, spanning green, herbal, musty, minty, vegetable, nutty, pepper, sulfurous, chocolate, cocoa, and coffee notes, with a taste detectable at 1 ppm . Natural occurrence has been reported in tomato [2].

Why 2-(1-Methylpropyl)thiazole Cannot Be Replaced by Any Generic C7 Alkylthiazole in Flavor Formulation


Alkylthiazoles of identical molecular formula (C7H11NS) exhibit profoundly divergent sensory profiles, regulatory usage limits, and physicochemical behaviors depending solely on the branching and position of the alkyl substituent. The sec-butyl isomer (2-(1-methylpropyl)thiazole) delivers a multi-dimensional organoleptic signature—encompassing cocoa, coffee, nutty, and musty notes alongside the green-herbaceous backbone—that is absent in both the straight-chain n-butyl analog and the iso-butyl isomer, which is dominated by a narrower tomato-leaf character [1]. FEMA maximum use levels and IFRA fragrance concentration limits differ by up to a factor of two between these structural isomers, meaning that a formulator who simply selects the wrong C7 thiazole risks non-compliance with regulatory ceilings or a complete mismatch of the intended flavor profile [1][2]. The patent literature explicitly distinguishes the sec-butyl derivative as part of a select group of branched 2-alkylthiazoles with superior tomato-product enhancement efficacy relative to linear-chain variants [2].

Quantitative Differentiation Evidence for 2-(1-Methylpropyl)thiazole Against Closest Structural Analogs


Organoleptic Profile Breadth vs. 2-Isobutylthiazole: Multi-Faceted Cocoa–Coffee–Nutty Character Rather Than Single-Note Tomato

2-(1-Methylpropyl)thiazole (sec-butyl isomer) exhibits a substantially broader organoleptic profile than its direct structural isomer 2-isobutylthiazole (FEMA 3134). According to the Sigma-Aldrich technical datasheet, the sec-butyl compound displays nine distinct odor/taste descriptors: chocolate, green, musty, minty, vegetable, nutty, pepper, sulfurous, with taste detectable at 1 ppm . In contrast, 2-isobutylthiazole is characterized predominantly by green, vegetable, tomato, earthy, and metallic notes, with an odor threshold in water of 2–3.5 ppb [1]. While the isobutyl isomer is ~300× more potent by odor threshold (3.5 ppb vs. ~1 ppm taste detection for sec-butyl), the sec-butyl isomer provides formulation versatility across cocoa, coffee, nut, and roasted profiles that the isobutyl compound cannot deliver [1].

Flavor chemistry Sensory science Thiazole SAR

FEMA Maximum Use Level Differentiation: 2-(1-Methylpropyl)thiazole Permits Lower Maximum Concentrations Than 2-Isobutylthiazole Across Food Categories

FEMA GRAS publication data reveal distinct maximum use levels for the two C7 alkylthiazole isomers. For 2-(1-methylpropyl)thiazole (FEMA 3372, GRAS List 6), the average maximum ppm across reported food categories is: baked goods 0.50, frozen dairy 0.10, fruit ices 0.10, gelatins/puddings 0.10, gravies 0.20, hard candy 0.50, meat products 0.20, condiments/relishes 0.50, soups 0.20 [1]. For 2-isobutylthiazole (FEMA 3134), the corresponding maxima are: baked goods 1.00, nonalcoholic beverages 1.00 [2]. This represents a 50% lower maximum in baked goods for the sec-butyl isomer and the complete absence of a beverage category entry for sec-butyl, indicating a differentiated regulatory exposure envelope [1][2].

Food regulatory science Flavor formulation FEMA GRAS

IFRA Fragrance Concentration Limit: 37.5% Lower Maximum for 2-(1-Methylpropyl)thiazole Compared to 2-Isobutylthiazole

The International Fragrance Association (IFRA) sets distinct maximum usage levels in fragrance concentrates for these two C7 alkylthiazole isomers. 2-(1-Methylpropyl)thiazole is restricted to a maximum of 0.0500% in the fragrance concentrate [1]. In contrast, 2-isobutylthiazole carries a higher IFRA limit of 0.08% in fragrance concentrates [2]. The 37.5% lower ceiling for the sec-butyl isomer reflects a more conservative safety margin, likely derived from differing dermal sensitization or systemic toxicity data evaluated during the respective RIFM safety assessments [1].

Fragrance regulation IFRA standards Safety assessment

Patent-Documented Tomato Flavor Enhancement Efficacy: Branched 2-Alkylthiazoles Including sec-Butyl Are More Effective Than Linear Analogs

US Patent US3660112 ('2-alkylthiazoles as tomato product flavor enhancers') explicitly identifies 2-sec-butylthiazole among a select group of branched 2-alkylthiazoles (alongside 2-isobutylthiazole, 2-isopropylthiazole, 2-tert-butylthiazole, and 2-sec-amylthiazole) that are effective tomato product flavor enhancers at concentrations of 2 to 400 parts per billion [1]. Critically, the patent teaches that 'the branched 2-alkyl derivatives are generally more effective than the straight chain or linear 2-alkylthiazoles, although the latter have desirable flavor enhancing properties at the proper concentration' [1]. This establishes a direct structure-activity principle: 2-sec-butylthiazole (branched) outperforms 2-n-butylthiazole (linear) in tomato flavor enhancement, providing a clear scientific basis for selecting the sec-butyl derivative over the straight-chain analog when maximum efficacy is required [1].

Food additive patent Tomato flavor technology Alkylthiazole SAR

Boiling Point and Volatility Differentiation: 2-(1-Methylpropyl)thiazole Is ~8% More Volatile Than 2-n-Butylthiazole

The boiling point of 2-(1-methylpropyl)thiazole (sec-butyl) is reported as approximately 174–175 °C at atmospheric pressure , while its straight-chain isomer 2-n-butylthiazole exhibits a boiling point of approximately 189.8 °C at 760 mmHg . The ~15 °C difference represents approximately an 8% lower boiling point for the branched isomer, translating to higher volatility and potentially faster aroma release in application. This physicochemical distinction is relevant for flavor delivery system design, particularly in applications where headspace concentration and temporal aroma release profiles are critical .

Physicochemical characterization Volatility engineering Flavor delivery systems

Predicted LogP and Water Solubility: Intermediate Lipophilicity Distinguishes 2-(1-Methylpropyl)thiazole from Shorter-Chain 2-Alkylthiazoles

The predicted logP (octanol-water partition coefficient) for 2-(1-methylpropyl)thiazole is 2.44 (ChemAxon) to 3.06 (ALOGPS), with predicted water solubility of approximately 0.67 g/L [1]. By comparison, 2-ethylthiazole and 2-methylthiazole exhibit progressively lower logP values and higher water solubility (2-methylthiazole is completely water-miscible) due to their shorter alkyl chains [2]. The C7 sec-butyl substituent positions this compound in an intermediate lipophilicity range that balances aqueous dispersibility with sufficient fat solubility for effective partitioning into lipid-based food matrices—a critical parameter for flavor release in emulsions, dressings, and fat-containing products [1].

Partitioning behavior Formulation science QSAR

High-Value Application Scenarios Where 2-(1-Methylpropyl)thiazole Provides Quantifiable Advantage Over Analogs


Multi-Profile Gourmet Flavor Formulations Requiring Cocoa, Coffee, and Nutty Background Notes

The uniquely broad organoleptic spectrum of 2-(1-methylpropyl)thiazole—spanning chocolate, cocoa, coffee, nutty, musty, and pepper notes in addition to the green-herbaceous base—makes it the preferred 2-alkylthiazole for complex gourmet flavor formulations targeting chocolate, coffee, nut, and roasted profiles. The 2-isobutyl analog, dominated by tomato-leaf character, cannot replicate this breadth. Use levels of 0.005–0.5 ppm in fruit flavors and 0.10–0.50 ppm maximum in baked goods and hard candy provide a wide formulation window [1]. The compound's taste detection at 1 ppm ensures reliable flavor impact at commercially relevant concentrations.

IFRA-Compliant Fragrance Formulation with Green-Herbaceous Character

In fragrance applications requiring a green, herbaceous, spicy, tomato-leaf-like character, 2-(1-methylpropyl)thiazole must be used at or below the IFRA maximum of 0.0500% in the fragrance concentrate [1]. This is 37.5% lower than the 0.08% ceiling for 2-isobutylthiazole , meaning the sec-butyl compound is the more tightly regulated choice. Fragrance houses must procure the correct isomer—substituting isobutyl for sec-butyl could result in a concentrate containing up to 60% more of the active than permitted if formulated to the isobutyl limit [1].

Tomato-Based Product Enhancement Using Branched 2-Alkylthiazoles per US Patent US3660112

Per the teachings of US Patent US3660112, branched 2-alkylthiazoles including 2-(1-methylpropyl)thiazole are generally more effective than straight-chain analogs for tomato product flavor enhancement at concentrations of 2–400 ppb [1]. For manufacturers of tomato soups (FEMA maximum 0.20 ppm), condiments (0.50 ppm), or meat products containing tomato (0.20 ppm), selecting the sec-butyl branched isomer over the linear n-butyl variant is supported by patent-validated efficacy data [1].

Emulsion and Lipid-Based Flavor Delivery Systems Requiring Balanced Partitioning

With a predicted logP of 2.44–3.06 and water solubility of approximately 0.67 g/L [1], 2-(1-methylpropyl)thiazole occupies an intermediate lipophilicity range ideal for emulsion-based delivery systems (dressings, sauces, dairy products). Shorter-chain 2-alkylthiazoles (e.g., 2-methylthiazole, logP ~0.34, water-miscible) partition too strongly into the aqueous phase, while longer-chain or highly branched analogs may sequester excessively in the lipid phase, retarding aroma release. The sec-butyl C7 chain provides an empirically useful balance for controlled flavor release in biphasic food matrices [1].

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